molecular formula C9H11N3S2 B14183088 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol CAS No. 877168-25-7

2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol

Cat. No.: B14183088
CAS No.: 877168-25-7
M. Wt: 225.3 g/mol
InChI Key: AMGJXODKYMQEJY-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol typically involves the reaction of primary allylamines with aryl isothiocyanates. This reaction proceeds via sequential thiourea formation and intramolecular sulfa-Michael reaction in a one-pot process . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

877168-25-7

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-amino-6-phenyl-4,5-dihydro-1,3,4-thiadiazine-6-thiol

InChI

InChI=1S/C9H11N3S2/c10-8-12-11-6-9(13,14-8)7-4-2-1-3-5-7/h1-5,11,13H,6H2,(H2,10,12)

InChI Key

AMGJXODKYMQEJY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NN1)N)(C2=CC=CC=C2)S

Origin of Product

United States

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